5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Description
Chemical Structure and Properties
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS: 1301713-97-2) is a brominated heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Its empirical formula is C₁₄H₂₀BrN₃O₄, molecular weight 374.23 g/mol, and it features a tert-butyl ester at position 5, an ethyl ester at position 2, and a bromine substituent at position 3 . The bromine atom introduces steric and electronic effects, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-12(19)11-10(15)9-8-17(6-7-18(9)16-11)13(20)22-14(2,3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAXIXUFHZXYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=C1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301713-97-2 | |
| Record name | 5-tert-butyl 2-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the tert-butyl, ethyl, and bromo substituents via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups into the molecule, enhancing the overall yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst concentration being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-tert-butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate exhibit significant anticancer properties. For instance, derivatives within the pyrazolo[1,5-a]pyrazine family have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis .
Neurological Applications
This compound has been studied for its potential as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Such modulation is crucial in developing treatments for neurological disorders like anxiety and schizophrenia. Compounds with similar structures have demonstrated the ability to penetrate the central nervous system effectively, suggesting that this compound could be explored further in this context .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain pathogens. The structural characteristics of the pyrazolo[1,5-a]pyrazine framework may contribute to this activity by interfering with bacterial cell wall synthesis or metabolic pathways .
Conductive Polymers
In material science, compounds like this compound can serve as building blocks for synthesizing conductive polymers. These materials are essential in developing sensors and electronic devices due to their unique electrical properties. The incorporation of such compounds into polymer matrices can enhance conductivity and stability under various environmental conditions .
Photovoltaic Applications
Research indicates that pyrazole derivatives can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport and improve light absorption characteristics. The structural modifications imparted by substituents like tert-butyl and bromo groups can fine-tune the electronic properties necessary for effective energy conversion .
Chemical Probes
The compound serves as a valuable chemical probe in biological research for studying receptor interactions and cellular signaling pathways. By utilizing this compound in experimental setups, researchers can elucidate the mechanisms underlying various physiological processes and disease states.
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship studies aimed at optimizing pharmacological profiles of new drug candidates. Variations in substituents can lead to significant changes in biological activity, making this compound a critical component in drug discovery programs.
Mechanism of Action
The mechanism by which 5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrazolo[1,5-a]pyrazine derivatives is presented below:
Key Comparisons
Reactivity and Synthetic Utility The bromine in the target compound provides a reactive site for cross-coupling (e.g., with boronate esters in ), unlike non-halogenated analogs (e.g., CAS 1250443-97-0) . The 4-nitrobenzyl group in CAS 623565-14-0 introduces strong electron-withdrawing effects, enabling reduction to amines for further functionalization .
Physicochemical Properties Lipophilicity: The target compound’s bromine and ethyl ester increase logP compared to the tert-butyl-only analog (CAS 1196154-25-2), enhancing membrane permeability . Molecular Weight: Bromination adds ~79 g/mol to the target vs.
Biological and Industrial Applications The target compound is listed for non-medical research (industrial/scientific use), whereas nitrobenzyl derivatives (e.g., CAS 623565-14-0) are intermediates in drug discovery pipelines . Brominated pyrazolo[1,5-a]pyrazines (e.g., CAS 1196154-25-2) are utilized in medicinal chemistry for halogen bonding in enzyme inhibition .
Synthetic Challenges Bromination steps (e.g., using NBS or HBr) are required for the target compound, increasing synthetic complexity compared to non-halogenated analogs . Ethyl and tert-butyl esters are typically introduced via carbodiimide-mediated couplings (e.g., HATU in ), a common strategy across analogs .
Research Findings and Data
Spectroscopic Data
Biological Activity
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS No. 1301713-97-2) is a synthetic compound belonging to the class of pyrazolo derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is with a molecular weight of approximately 374.23 g/mol. The compound features a bromine atom and multiple carboxylate groups which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of various pyrazolo compounds, including derivatives similar to 5-tert-butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine. Results showed significant inhibition against several bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities .
Anticancer Potential
The anticancer effects of pyrazolo compounds have been extensively studied. A recent investigation into the structure-activity relationship (SAR) of pyrazolo derivatives revealed that modifications at specific positions can enhance cytotoxicity against cancer cell lines. Preliminary data suggest that 5-tert-butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine may inhibit proliferation in various cancer cell lines, although specific IC50 values remain to be determined .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as a modulator of key enzymes involved in metabolic pathways. For instance, it has been suggested that certain pyrazolo derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . Further research is needed to elucidate the specific inhibitory effects of 5-tert-butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine on COX and other enzymes.
Study on Antimicrobial Properties
In a controlled study examining the antimicrobial effects of various pyrazolo compounds, researchers found that derivatives similar to 5-tert-butyl exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and reported zones of inhibition ranging from 12 mm to 25 mm depending on the concentration used .
Anticancer Activity Assessment
A series of experiments were conducted on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) using derivatives of pyrazolo compounds. The results indicated that compounds with structural similarities to 5-tert-butyl demonstrated cytotoxic effects with IC50 values in the low micromolar range . These findings warrant further exploration into the mechanism of action.
Summary Table of Biological Activities
| Activity Type | Effect | Remarks |
|---|---|---|
| Antimicrobial | Significant inhibition | Effective against various bacterial strains |
| Anticancer | Cytotoxicity observed | Promising results in multiple cancer cell lines |
| Enzyme Inhibition | Potential COX inhibitor | Further studies required for confirmation |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for introducing bromine at position 3 of the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer : Bromination can be achieved using N-bromosuccinimide (NBS) in anhydrous acetonitrile under ambient temperature. Stirring for 3 hours followed by solvent evaporation, aqueous workup, and washing with methyl tert-butyl ether (MTBE) yields the brominated product . Ensure inert conditions to avoid side reactions.
Q. How can the purity of this compound be improved post-synthesis?
- Methodological Answer : Column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether mixtures) effectively separates impurities. For crystalline derivatives, recrystallization in solvents like DMSO or methanol can enhance purity, as demonstrated in analogous pyrazine derivatives .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to assign proton and carbon environments (e.g., tert-butyl groups resonate at ~1.3 ppm in ¹H NMR).
- HRMS (ESI) to verify molecular weight (e.g., observed vs. calculated mass accuracy within 3 ppm).
- X-ray crystallography to resolve stereochemistry, as applied to related pyrazolo-pyrazine crystals .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or dynamic effects. Perform variable-temperature NMR or DFT calculations to model possible conformers. Cross-validate with X-ray crystallography, which provides unambiguous bond lengths and angles .
Q. What computational strategies optimize reaction pathways for derivative synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Integrate machine learning (ML) to predict optimal reaction parameters (e.g., solvent, catalyst) based on historical data, as seen in ICReDD’s workflow .
Q. How to address regioselectivity challenges during functionalization of the dihydropyrazine ring?
- Methodological Answer : Steric and electronic factors dominate regioselectivity. For example, bromination at position 3 is favored due to electron-deficient pyrazine cores. Use protecting groups (e.g., tert-butyl carboxylates) to direct reactivity, as shown in analogous piperazine derivatives .
Q. What factorial design approaches improve yield in multi-step syntheses?
- Methodological Answer : Apply a 2^k factorial design to screen variables (e.g., temperature, stoichiometry, solvent polarity). For instance, optimize the coupling of ethyl and tert-butyl carboxylates by testing reaction times (1–5 h) and base strengths (K2CO3 vs. Cs2CO3) .
Q. How to design experiments for studying the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
